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Compound of Interest

Compound Name: GSK6853

Cat. No.: B607858

For researchers in epigenetics and drug discovery, the precise validation of chemical probes is
paramount. This guide provides a comprehensive comparison of GSK6853, a potent inhibitor of
the BRPF1 bromodomain, against other bromodomains to objectively demonstrate its
specificity. By presenting key experimental data and detailed protocols, this guide serves as a
valuable resource for scientists investigating the role of BRPF1 in health and disease.

Bromodomain and PHD Finger Containing Protein 1 (BRPF1) is a crucial scaffolding protein
involved in the assembly of histone acetyltransferase (HAT) complexes, particularly the
MOZ/MORF and HBO1 complexes.[1][2][3] These complexes play a significant role in
chromatin remodeling and gene transcription by acetylating histones.[1][3] Dysregulation of
BRPF1 has been implicated in various cancers, making it a compelling therapeutic target.[1][4]
GSK6853 has emerged as a critical chemical tool to dissect the specific functions of the
BRPF1 bromodomain.[5][6]

Quantitative Comparison of GSK6853 Binding
Affinity and Potency

GSK6853 demonstrates exceptional potency and selectivity for the BRPF1 bromodomain. The
following tables summarize the quantitative data from various biochemical and cellular assays,
highlighting the specificity of GSK6853.
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Binding Affinity (Kd) Data from

BROMOscan™

Bromodomain pKd
BRPF1 9.5
BRPF2 <6.4
BRPF3 <6.4
BRD4 (BD1) <6.4
BRD4 (BD2) <6.4
This demonstrates over 1600-fold selectivity for

BRPF1.

Inhibitory Potency (pIC50) from TR-FRET

Assay

Bromodomain pIC50
BRPF1 8.1
BRPF2 51
BRPF3 4.8
BRD4 (BD1) 4.7
BRD4 (BD2) <43

Cellular Target Engagement (IC50) from
NanoBRET™ Assay

Target

Cellular IC50 (nM)

BRPF1

20

Assay measures the displacement of BRPF1

from histone H3.3 in cells.
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As the data illustrates, GSK6853 is a highly potent and selective inhibitor of BRPF1. In a broad
panel of 34 bromodomains tested via BROMOscan, GSK6853 showed a pKd of 9.5 for BRPF1,
with greater than 1600-fold selectivity over all other bromodomains tested.[5][6] Similarly, TR-
FRET assays confirm its high potency with a pIC50 of 8.1 for BRPF1, significantly higher than
for other bromodomains like BRPF2, BRPF3, and the BET family member BRDA4.[7][8]
Furthermore, in-cell target engagement has been confirmed with a NanoBRET assay, showing
a cellular IC50 of 20 nM.[2] For robust experimental design, a less active enantiomer,
GSK9311, is available as a negative control.[2]

Experimental Protocols for Specificity Validation

To ensure the validity of research findings, rigorous experimental protocols are essential. Below
are detailed methodologies for key assays used to determine the specificity of GSK6853.

BROMOscan™ Bromodomain Binding Assay

The BROMOscan™ technology (DiscoverX) is a competitive binding assay used to determine
the dissociation constants (Kd) of compounds for a large panel of bromodomains.

e Assay Principle: Test compounds are incubated with DNA-tagged bromodomains and an
immobilized, proprietary ligand. The amount of bromodomain bound to the solid support is
measured via qPCR of the DNA tag. The competition for the immobilized ligand by the test
compound results in a decrease in the amount of bromodomain captured on the solid
support.

e Procedure:

o A panel of bromodomains is screened at a fixed concentration of the test compound (e.g.,
10 pM) to identify potential binders.

o For compounds showing significant binding, a dose-response curve is generated by
incubating varying concentrations of the compound with the target bromodomain and the
immobilized ligand.

o The Kd values are calculated from the dose-response curves using a proprietary
algorithm.
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Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay

TR-FRET assays are a common method to measure the binding of a test compound to a target
protein in a solution-based format.

¢ Assay Principle: This assay measures the inhibition of the interaction between a
bromodomain and an acetylated histone peptide. The bromodomain is typically tagged with a
donor fluorophore (e.g., Europium) and the histone peptide with an acceptor fluorophore
(e.g., APC). When in close proximity, excitation of the donor leads to energy transfer and
emission from the acceptor. A test compound that binds to the bromodomain will disrupt this
interaction, leading to a decrease in the FRET signal.

e Procedure:
o The test compound is serially diluted in an appropriate buffer.

o The tagged bromodomain and the tagged acetylated histone peptide are added to the
wells of a microplate.

o The test compound dilutions are added to the wells and incubated to allow for binding to
reach equilibrium.

o The plate is read on a TR-FRET-compatible plate reader, and the IC50 values are
determined from the resulting dose-response curves.

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ assay allows for the quantitative measurement of compound binding to a
specific protein target within living cells.

e Assay Principle: The target protein (BRPFL1) is expressed in cells as a fusion with NanoLuc®
luciferase (the energy donor). A fluorescently labeled tracer that binds to the active site of the
target protein is added to the cells. In the absence of a competing compound, the tracer
binds to the target, bringing the fluorophore in close proximity to the luciferase and resulting
in a BRET signal. A test compound that enters the cell and binds to the target will displace
the tracer, leading to a loss of BRET.
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e Procedure:

o

Cells are transiently transfected with a plasmid encoding the BRPF1-NanoLuc® fusion
protein.

o The transfected cells are plated in a multi-well plate.

o The fluorescent tracer is added to the cells, followed by the addition of serial dilutions of

the test compound.

o The NanoBRET™ substrate is added, and the plate is read on a luminometer capable of

measuring the donor and acceptor emission wavelengths.

o The IC50 values are calculated from the resulting dose-response curves.

Visualizing BRPF1's Role and Experimental
Validation

To further clarify the context of GSK6853's application, the following diagrams illustrate the
signaling pathway of BRPF1 and a typical experimental workflow for validating inhibitor
specificity.

Click to download full resolution via product page

Caption: BRPFL1 signaling pathway and the inhibitory action of GSK6853.
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Caption: Experimental workflow for validating the specificity of a chemical probe.

In conclusion, the extensive biochemical and cellular data strongly support GSK6853 as a
highly specific and potent chemical probe for the BRPF1 bromodomain. Its selectivity against
other bromodomain family members, including the closely related BRPF2 and BRPF3, makes it
an invaluable tool for elucidating the specific biological roles of BRPF1. Researchers utilizing
GSK6853 can have a high degree of confidence in their findings, provided that appropriate
experimental controls, such as the use of a negative control compound and concentration-
response studies, are incorporated into their experimental designs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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